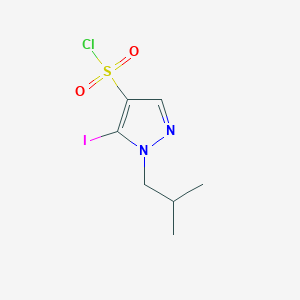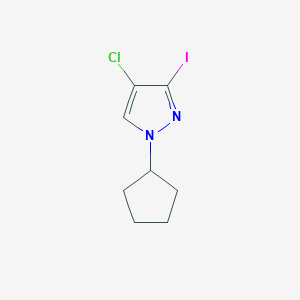![molecular formula C13H13ClFN5O B12225165 2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12225165.png)
2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperidine ring and two pyrimidine rings, one of which is substituted with a chlorine atom and the other with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-chloropyrimidin-2-yl intermediate: This step involves the chlorination of pyrimidine to introduce the chlorine atom at the 5-position.
Formation of piperidin-1-yl intermediate: Piperidine is reacted with an appropriate reagent to introduce the desired substituent at the nitrogen atom.
Coupling reaction: The 5-chloropyrimidin-2-yl intermediate is coupled with the piperidin-1-yl intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Introduction of the fluorine atom:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and effective purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to introduce or remove functional groups.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the chlorine or fluorine positions, while oxidation and reduction can introduce or remove functional groups, respectively.
Scientific Research Applications
2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Biological studies: It is used as a tool compound to study biological pathways and molecular targets, such as G-protein-coupled receptors (GPCRs).
Chemical biology: The compound is employed in chemical biology to probe the function of specific proteins and enzymes.
Industrial applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as GPCRs. The compound binds to these receptors and modulates their activity, leading to downstream effects on cellular signaling pathways. For example, in the context of diabetes treatment, the compound may stimulate the release of insulin from pancreatic β-cells and promote the secretion of incretin hormones from the gastrointestinal tract, thereby enhancing glucose-dependent insulin release and improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): This compound is a potent and selective agonist of GPR119, with applications in the treatment of type 2 diabetes.
2-Chloro-5-fluoropyrimidine: A related compound used as a starting material for the synthesis of various derivatives.
Uniqueness
2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This versatility makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C13H13ClFN5O |
|---|---|
Molecular Weight |
309.73 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
InChI |
InChI=1S/C13H13ClFN5O/c14-9-5-18-13(19-6-9)21-11-1-3-20(4-2-11)12-16-7-10(15)8-17-12/h5-8,11H,1-4H2 |
InChI Key |
GRKLWGCSAIPMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12225091.png)
![6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12225097.png)

![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12225106.png)
![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12225117.png)
![2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan](/img/structure/B12225125.png)
![1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225133.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12225139.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12225159.png)
![3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12225162.png)
![Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide](/img/structure/B12225167.png)

![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
